glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-
Overview
Description
Glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-, also known as methyl N-benzyloxycarbonylglycinate, is a light yellowish oil . It belongs to the category of biochemical engineering, specifically amino acids and derivatives .
Molecular Structure Analysis
The molecular formula of glycine, N-methyl-N-[(phenylmethoxy)carbonyl]- is C11H13NO4 . It has a molecular weight of 223.23 g/mol . The exact mass is also 223.23 .Physical And Chemical Properties Analysis
Glycine, N-methyl-N-[(phenylmethoxy)carbonyl]- has a density of 1.19 . Its melting point is 111-112 °C, and its boiling point is 147-151℃ . The compound has a vapor pressure of 1.73E-05mmHg at 25°C . It has a topological polar surface area of 64.6 .Scientific Research Applications
1. Control of Aversion by Glycine-Gated GluN1/GluN3A NMDA Receptors
- Summary of Application: This research focuses on the role of glycine in controlling aversion through glycine-gated GluN1/GluN3A NMDA receptors in the adult medial habenula (MHb), an epithalamic area controlling aversive physiological states . The study extends the physiological and behavioral implications of glycine by demonstrating its control of negatively valued emotional associations via excitatory glycinergic NMDA receptors .
- Methods of Application: The researchers discovered that GluN1/GluN3A receptors are operational in neurons of the mouse adult medial habenula (MHb). They found strong immunohistochemical expression of GluN3A subunits in the ventral subdivision of the medial habenula (MHb) of adult mice .
- Results or Outcomes: Reducing GluN1/GluN3A receptor levels in the MHb prevented place-aversion conditioning .
3. Impairment of Barrier Function of Brain Endothelial Cells
- Summary of Application: This research investigates the role of glycine in impairing the barrier function of brain endothelial cells. The study found that glycine-responsive NMDAR channels, composed of functional GluN1, GluN2A, and GluN3A subunits, are present in primary mouse brain microvascular endothelial cells (MBMECs) .
- Methods of Application: The researchers detected glycine-responsive NMDAR channels in MBMECs. They found that application of glycine alone, but not glutamate, was sufficient to induce NMDAR-mediated currents and an increase in intracellular Ca2+ concentrations .
- Results or Outcomes: The study found that glycine-mediated NMDAR activation leads to loss of BBB integrity and changes in actin distribution .
4. Antineuropathic Effects of Glycine Transporter Inhibitors
- Summary of Application: This research focuses on the long-term application of glycine transporter inhibitors for their antineuropathic effects. The study found that continuous systemic inhibition of glycine transporters significantly ameliorates neuropathic pain in rats .
- Methods of Application: The researchers administered specific GlyT1 and GlyT2 inhibitors (ALX5407 and ALX1393) to rats for 14 days via subcutaneous osmotic infusion pumps .
- Results or Outcomes: Both ALX5407 and ALX1393 ameliorated thermal hyperalgesia and mechanical allodynia in a time- and dose-dependent manner. No respiratory or neuromotor side effects were observed .
5. Glycine Transporter 1 Inhibitors in Opioid Analgesic Tolerance
- Summary of Application: This research investigates the role of glycine transporter 1 inhibitors in the development of opioid analgesic tolerance. The study found that long-term activation of µ-opioid receptors (MORs) initiates receptor phosphorylation, which triggers β-arrestin-MAPKs and NOS-GC-PKG pathway activation, which ultimately ends with GluN2B receptor overactivation and glutamate release .
- Methods of Application: The researchers examined the effects of glycine transporter 1 inhibitors on the development of opioid analgesic tolerance .
- Results or Outcomes: The study found that glycine transporter 1 inhibitors might inhibit this condition, thereby reducing opioid tolerance .
6. Effects of Sarcosine and N,N-dimethylglycine on NMDA Receptor-mediated Excitatory Field Potentials
- Summary of Application: This study investigates the effects of sarcosine and N,N-dimethylglycine on NMDA receptor-mediated excitatory field potentials. The researchers found that glycine, sarcosine, and DMG alone did not alter the NMDA receptor-mediated EFPs, but in combination with glutamate, glycine and its N-methyl derivatives significantly increased the frequency and amplitude of EFPs .
- Methods of Application: The researchers examined the effects of sarcosine and N,N-dimethylglycine on NMDA receptor-mediated excitatory field potentials .
- Results or Outcomes: The study found that the response amplitude was strongly dependent on glycine concentration .
properties
IUPAC Name |
2-[methyl(phenylmethoxycarbonyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-12(7-10(13)14)11(15)16-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWFTZNMONHKNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068187 | |
Record name | Glycine, N-methyl-N-[(phenylmethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
glycine, N-methyl-N-[(phenylmethoxy)carbonyl]- | |
CAS RN |
39608-31-6 | |
Record name | N-Methyl-N-[(phenylmethoxy)carbonyl]glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39608-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Carbobenzoxysarcosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039608316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 39608-31-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97943 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycine, N-methyl-N-[(phenylmethoxy)carbonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N-methyl-N-[(phenylmethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-CARBOBENZOXYSARCOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3ZZ4C081J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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